p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide
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Overview
Description
p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide: is a complex organic compound with the molecular formula C21-H26-N4-O3-S and a molecular weight of 414.57 . This compound contains various functional groups, including amidine, sulfonamide, and piperidine moieties, making it a versatile molecule in chemical research and pharmaceutical applications .
Preparation Methods
The synthesis of p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the piperidine derivative. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amidino Group: This step involves the reaction of the intermediate with an amidine reagent under controlled conditions.
Sulfonamide Formation:
Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amidine groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
p-Amidino-N-(alpha-(piperidinocarbonyl)phenethyl)benzenesulfonamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, affecting their properties and applications.
Other Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share the piperidine ring but differ in other functional groups.
The uniqueness of this compound lies in its combination of functional groups, providing a versatile platform for various applications.
Properties
CAS No. |
92953-62-3 |
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Molecular Formula |
C21H26N4O3S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[(1-oxo-3-phenyl-1-piperidin-1-ylpropan-2-yl)sulfamoyl]benzenecarboximidamide |
InChI |
InChI=1S/C21H26N4O3S/c22-20(23)17-9-11-18(12-10-17)29(27,28)24-19(15-16-7-3-1-4-8-16)21(26)25-13-5-2-6-14-25/h1,3-4,7-12,19,24H,2,5-6,13-15H2,(H3,22,23) |
InChI Key |
NQQVPEXSXMYDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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